2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde
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Overview
Description
2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde typically involves the condensation of 5-bromopyridine-2,3-diamine with benzaldehyde under phase transfer catalysis conditions . The reaction is carried out in a solvent such as dimethylformamide (DMF) with potassium carbonate as a base and a phase transfer catalyst like tetrabutylammonium bromide (TBAB). The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing cost-effective reagents, would likely be applied to scale up the laboratory synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a phase transfer catalyst like TBAB.
Major Products Formed
Oxidation: 2-{3H-imidazo[4,5-b]pyridin-2-yl}acetic acid.
Reduction: 2-{3H-imidazo[4,5-b]pyridin-2-yl}ethanol.
Substitution: Various N-alkylated imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial properties.
Industry: Potential use in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde is not fully understood. its structural similarity to purines suggests that it may interact with nucleic acid components or enzymes involved in nucleic acid metabolism. It may also act as an inhibitor of certain enzymes, similar to other imidazo[4,5-b]pyridine derivatives .
Comparison with Similar Compounds
Similar Compounds
2-phenyl-1H-imidazo[4,5-b]pyridine: Known for its potential as a type 2 diabetes inhibitor.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Explored for its antimicrobial properties.
Uniqueness
2-{3H-imidazo[4,5-b]pyridin-2-yl}acetaldehyde is unique due to the presence of the aldehyde functional group, which allows for further chemical modifications and derivatizations. This functional group provides a versatile handle for the synthesis of a wide range of derivatives with potential biological activities.
Properties
Molecular Formula |
C8H7N3O |
---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
2-(1H-imidazo[4,5-b]pyridin-2-yl)acetaldehyde |
InChI |
InChI=1S/C8H7N3O/c12-5-3-7-10-6-2-1-4-9-8(6)11-7/h1-2,4-5H,3H2,(H,9,10,11) |
InChI Key |
BQOUFFNKWLKKGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(N2)CC=O |
Origin of Product |
United States |
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